7-Bromo-8-fluoroisoquinolin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-8-fluoroisoquinolin-1-ol is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-fluoroisoquinolin-1-ol typically involves the bromination and fluorination of isoquinoline derivatives. One common method is the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform, followed by fluorination with a suitable fluorinating agent . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) and water.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product, making it suitable for various applications in pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-fluoroisoquinolin-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Scientific Research Applications
7-Bromo-8-fluoroisoquinolin-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluoroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating their signaling pathways and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 7-Bromo-6-fluoroisoquinolin-1-ol
- 8-Bromo-6-fluoroisoquinolin-1-ol
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline (Fluoroquine)
- Mefloquine
Comparison: Compared to other similar compounds, 7-Bromo-8-fluoroisoquinolin-1-ol exhibits unique properties due to the specific positioning of the bromine and fluorine atomsFor example, fluoroquine and mefloquine are known for their antimalarial activity, while this compound has broader applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H5BrFNO |
---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
7-bromo-8-fluoro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5BrFNO/c10-6-2-1-5-3-4-12-9(13)7(5)8(6)11/h1-4H,(H,12,13) |
InChI Key |
ZMLCWUWITFVYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CNC2=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.